molecular formula C9H6BrClN2O B1487673 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-88-2

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1487673
M. Wt: 273.51 g/mol
InChI Key: URBAZGGMQQJAPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction of 5-bromo-2-chlorobenzyl alcohol with t-butyl acrylate in the presence of palladium acetate and triphenylphosphine (PPh3) at elevated temperatures . The detailed synthetic pathway and optimization conditions can be found in relevant literature.


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 92-96°C .

Scientific Research Applications

Synthesis and Characterization

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole and related compounds are prominently featured in the synthesis and characterization of new heterocyclic compounds. They are used as core structures or intermediates in creating novel compounds with potential applications in various fields. The synthesis processes often involve complex reactions, showcasing the compound's versatility in forming heterocyclic fused rings and other derivatives (Abbas, Hussain, & Shakir, 2017).

Antimicrobial and Antioxidant Properties

Several studies highlight the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds exhibit significant inhibitory activity against various bacterial strains, showcasing their potential as antimicrobial agents. Additionally, the antioxidant properties of certain derivatives have been explored, demonstrating their ability to scavenge radicals and induce the body's endogenous defense systems, potentially making them valuable as antioxidants (Siddiqui et al., 2014), (Shehzadi et al., 2018).

Insecticidal Activity

The insecticidal potential of 1,3,4-oxadiazole derivatives has also been a focus of research. Studies indicate that certain derivatives exhibit promising insecticidal activities against specific pests, opening avenues for their use in pest control and management (Qi et al., 2014).

Luminescent Properties and Electronic Applications

The luminescent properties of certain oxadiazole derivatives make them interesting for applications in electronic devices, such as organic light-emitting diodes (OLEDs). These compounds contribute to the efficiency and performance of OLEDs by facilitating delayed fluorescence and improving efficiency roll-off at high current densities (Cooper et al., 2022).

Enzyme Inhibition

1,3,4-Oxadiazole derivatives have been investigated for their enzyme inhibitory activities, particularly against lipase, α-glucosidase, and other enzymes. The ability to inhibit these enzymes highlights the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Future Directions

: 5-Bromo-2-chlorobenzyl alcohol

properties

IUPAC Name

5-(5-bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-12-9(14-13-5)7-4-6(10)2-3-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAZGGMQQJAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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